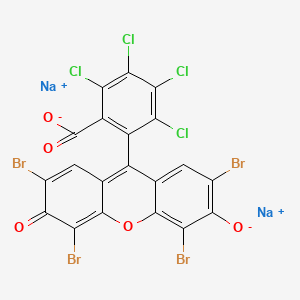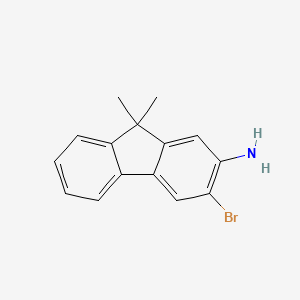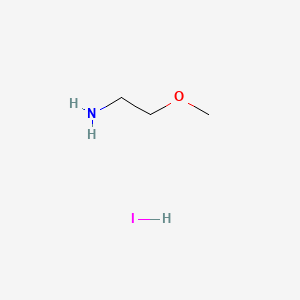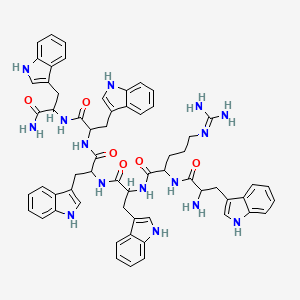
Trp-Arg-Trp-Trp-Trp-Trp-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Arg-Trp-Trp-Trp-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
While industrial production methods for this compound are not widely documented, the principles of SPPS can be scaled up for larger production. Automation of the peptide synthesis process and optimization of purification steps are key factors in industrial-scale production.
化学反应分析
Types of Reactions
Trp-Arg-Trp-Trp-Trp-Trp-NH2 primarily undergoes:
Oxidation: This can occur at the tryptophan residues, leading to the formation of kynurenine or other oxidized products.
Reduction: The peptide can be reduced using agents like DTT (dithiothreitol) to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids.
科学研究应用
Trp-Arg-Trp-Trp-Trp-Trp-NH2 has several scientific research applications:
Immunology: It is used to study the role of FPR2 and FPR3 in immune responses and inflammation.
Neuroscience: Research on neuroinflammation and neurodegenerative diseases often involves this peptide.
Pharmacology: It serves as a tool to investigate the pharmacological properties of FPR2 and FPR3 antagonists.
Cell Biology: Studies on cell signaling pathways and chemotaxis utilize this compound.
作用机制
Trp-Arg-Trp-Trp-Trp-Trp-NH2 exerts its effects by binding to and antagonizing FPR2 and FPR3. This interaction inhibits the signaling pathways mediated by these receptors, leading to reduced intracellular calcium levels and decreased chemotaxis. The peptide also prevents the production of superoxide in neutrophils, thereby modulating inflammatory responses .
相似化合物的比较
Similar Compounds
WKYMVm: An agonist of FPR1 and FPR2.
F2L: An agonist of FPR3.
Lipoxin A4: An endogenous ligand for FPR2.
Uniqueness
Trp-Arg-Trp-Trp-Trp-Trp-NH2 is unique in its high specificity and potency as an antagonist for FPR2 and FPR3. Unlike other compounds, it effectively inhibits both receptors, making it a valuable tool for studying the dual roles of these receptors in various biological processes .
属性
分子式 |
C61H65N15O6 |
|---|---|
分子量 |
1104.3 g/mol |
IUPAC 名称 |
N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66) |
InChI 键 |
IRJDOVLLPORVJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)
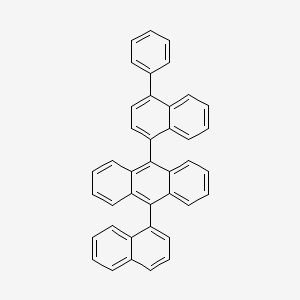
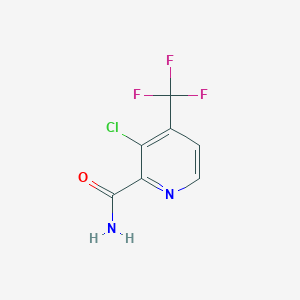
![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylphenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B12510610.png)
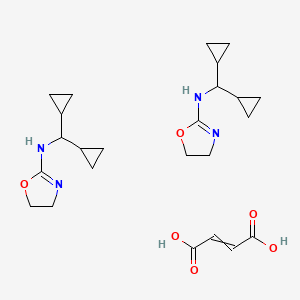
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)
